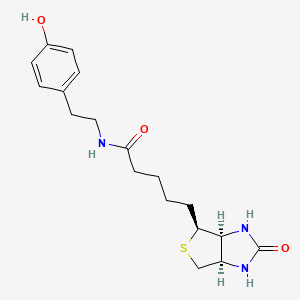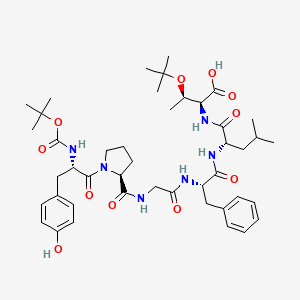
Boc-ypgflt(O-tbu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-ypgflt(O-tbu) is a highly delta-receptor-selective opioid antagonist.
Aplicaciones Científicas De Investigación
Automated Solid-Phase Peptide Synthesis
One of the key applications of Boc-ypgflt(O-tbu) lies in the domain of peptide synthesis. Reid and Simpson (1992) highlighted the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis. This approach was found to be more efficient than the existing dicyclohexyl-carbodiimide (DCC)-mediated procedure, particularly in terms of coupling efficiencies and overall cycle times (Reid & Simpson, 1992).
Photocatalysis Enhancement
The application of Boc-ypgflt(O-tbu) extends to photocatalysis. In a study on (BiO)2CO3-based photocatalysts, Ni et al. (2016) explored the modification strategies for enhancing visible light-driven photocatalytic performance. This includes strategies such as nonmetal doping and the formation of oxygen vacancies, which are crucial for improving photocatalytic activities in various fields like healthcare and environmental applications (Ni et al., 2016).
Thin Film Nanostructures
Messerschmidt et al. (2009) investigated the preparation of thin nanostructured block copolymer films using partly tert-butoxycarbonyl (BOC)- and tert-butyl (TBU)-protected block copolymers. Their research focused on the impact of film preparation techniques and the solvent on film morphology, demonstrating the versatility of BOC-protected compounds in developing nanostructured materials for potential applications in biotechnology and materials science (Messerschmidt et al., 2009).
Creation of Oxygen Vacancies
Yu et al. (2018) reported the development of oxygen vacancy concentration-tunable Bi2O2CO3 (BOC) for enhancing photocatalytic redox performance. The introduction of oxygen vacancies played a triple-functional role, facilitating better charge carrier density, charge separation, and interfacial charge transfer. This advancement is significant for solar-energy-conversion applications and underscores the multifaceted utility of BOC in photocatalysis (Yu et al., 2018).
Propiedades
Número CAS |
179124-36-8 |
|---|---|
Nombre del producto |
Boc-ypgflt(O-tbu) |
Fórmula molecular |
C44H64N6O11 |
Peso molecular |
853 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1 |
Clave InChI |
MHVNVVCCPNGHGH-NYFFDOGYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Apariencia |
Solid powder |
Otros números CAS |
179124-36-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
YPGFLX |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Boc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu) Boc-YPGFLT(O-tBu) tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



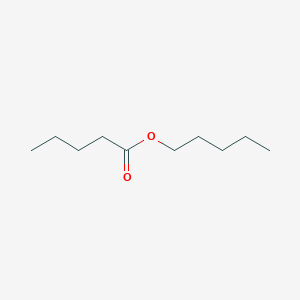
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
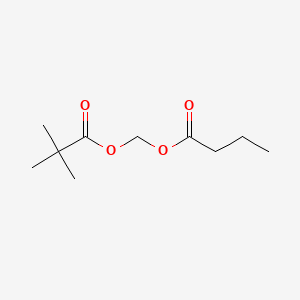
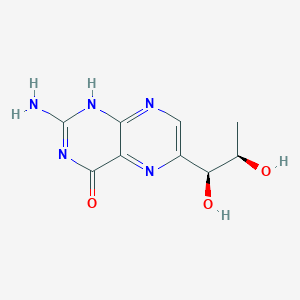
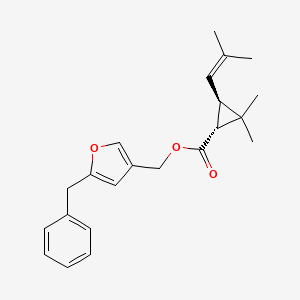
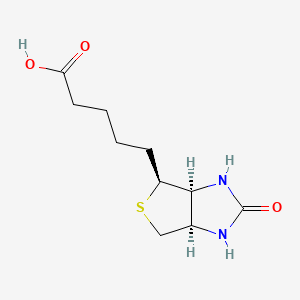
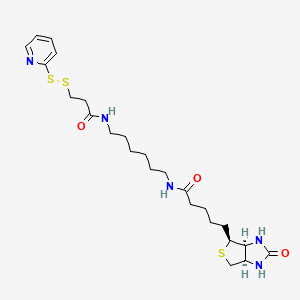
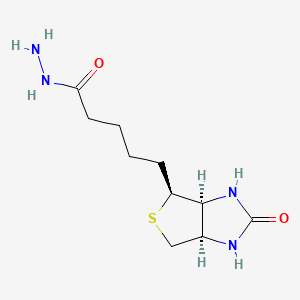
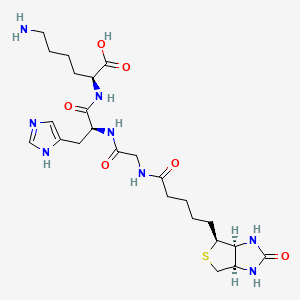
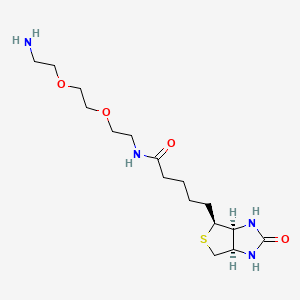
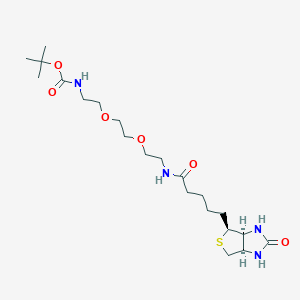

![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
